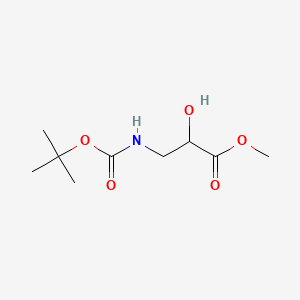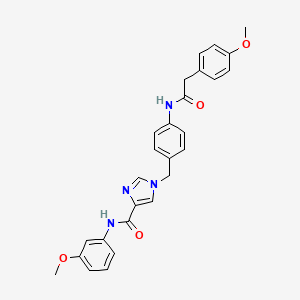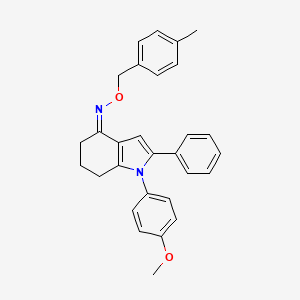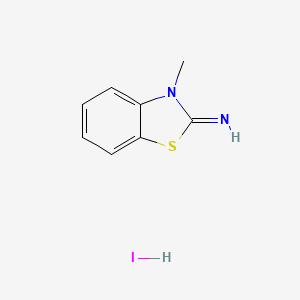
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, also known as FQ-6, is a promising compound in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. However, it is believed to act as a topoisomerase inhibitor, which prevents the separation of DNA strands during replication and transcription. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans. In addition, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is its high potency against cancer cells and pathogens. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile. One direction is to improve its bioavailability and solubility to enhance its effectiveness in vivo. Another direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile derivatives with improved potency and selectivity is another potential future direction.
Conclusion:
In conclusion, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a promising compound in the field of medicinal chemistry. Its potential in various scientific research applications, including cancer research, antibacterial and antifungal research, and neurodegenerative disorders research, makes it an important compound to study. Further research is needed to fully understand its mechanism of action and to improve its effectiveness in vivo.
Métodos De Síntesis
The synthesis of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-cyano-3,4-dihydro-2H-quinolin-4-one to obtain 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile. The yield of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, antibacterial and antifungal research, and neurodegenerative disorders research.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3S/c17-11-2-1-3-12(7-11)23(21,22)15-9-19-14-5-4-10(8-18)6-13(14)16(15)20/h1-7,9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUWZQHAZTWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2623448.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)
![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)


![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)

![(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2623465.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)
